Product packaging for S-Methyl benzenecarbothioate(Cat. No.:CAS No. 5925-68-8)

S-Methyl benzenecarbothioate

Cat. No.: B1607262
CAS No.: 5925-68-8
M. Wt: 152.22 g/mol
InChI Key: RQVWTMCUTHKGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Methyl benzenecarbothioate (CAS 5925-68-8) is a sulfur-containing organic compound with the molecular formula C8H8OS and a molecular weight of 152.21 g/mol . It is classified as a thiobenzoate ester, appearing as a colorless to pale yellow clear liquid . Its physical properties include a boiling point of approximately 121-122 °C at 22 mmHg and a density of 1.1381 g/cm³ at 25 °C . The compound is characterized by a distinct sulfuraceous odor profile, described as cabbage, garlic, and potato-like, which underpins its primary application in flavor research . It is used as a flavoring agent in food categories such as baked goods, beverages, frozen dairy, seasonings, and soft candies, with average use levels ranging from 0.1 ppm to 1000 ppm in seasonings and flavors . The compound serves as a crucial intermediate in organic synthesis for constructing more complex sulfur-containing molecules . It has been identified as a metabolite and is utilized in chemical research, including studies involving marine-derived Streptomyces strains . This compound is for research use only and is not intended for diagnostic or therapeutic use, nor for application in human food, drugs, or cosmetics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8OS B1607262 S-Methyl benzenecarbothioate CAS No. 5925-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-methyl benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVWTMCUTHKGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207978
Record name S-Methyl thiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid
Record name S-Methyl benzenecarbothioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name S-Methyl benzothioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/510/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

121.00 to 122.00 °C. @ 22.00 mm Hg
Record name S-Methyl benzenecarbothioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in oil and alcohol
Record name S-Methyl benzothioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/510/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.826-0.836
Record name S-Methyl benzothioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/510/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5925-68-8
Record name S-Methyl thiobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5925-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl thiobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl thiobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-methyl thiobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-METHYL THIOBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV2YT5FVUQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-Methyl benzenecarbothioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for S Methyl Benzenecarbothioate and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches involve the formation of the thioester bond in a single key step from readily available starting materials. These methods are often favored for their atom economy and straightforward reaction procedures.

Acylative Cleavage Reactions

Acylative cleavage reactions provide a route to S-methyl benzenecarbothioate through the cleavage of a carbon-sulfur bond in a suitable precursor by a benzoylating agent. While specific examples for the synthesis of this compound via this method are not extensively detailed in recent literature, the general principle involves the reaction of a thioacetal or a related compound with a source of the benzoyl group.

Esterification and Transesterification Pathways Involving Thioacids or Thiols

The esterification of thiobenzoic acid with a methylating agent is a fundamental and direct method for the synthesis of this compound. This reaction typically proceeds by the activation of thiobenzoic acid or by the use of a reactive methyl source under basic conditions.

A noteworthy metal-free approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling reagent. This method allows for the synthesis of a wide array of S-methyl thioesters from the corresponding carboxylic acids and a thiol source under mild, room temperature conditions. The protocol is highlighted by its broad substrate scope, encompassing aromatic, aliphatic, and heteroaromatic carboxylic acids.

Transesterification offers an alternative pathway where an existing ester is converted to this compound. For instance, the transesterification of other thioesters with sodium methoxide (B1231860) can yield the desired product. This equilibrium-driven process often requires the removal of the leaving group to drive the reaction to completion. Phenyl esters have been demonstrated as effective acylating agents for the synthesis of various carbonyl derivatives, including thioesters, under mild conditions.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur bonds, offering high efficiency and functional group tolerance. Thiocarbonylation reactions, in particular, provide a direct route to S-aryl thioesters.

One such method involves the palladium-catalyzed thiocarbonylation of aryl iodides with carbon monoxide and a thiol. A general procedure for the synthesis of S-aryl thioesters utilizes an aryl iodide, an aryl sulfonyl hydrazide (as a thiol precursor), a palladium catalyst such as bis(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], a phosphine (B1218219) ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), and a base in the presence of carbon monoxide gas. rsc.org This methodology has been successfully applied to a range of substrates, affording good to excellent yields of the corresponding S-aryl thioesters. rsc.org

A related approach is the palladium-catalyzed reaction of aryl iodides with S-aryl thioformates, which act as thioester sources. This reaction proceeds at ambient temperature and demonstrates broad substrate compatibility. organic-chemistry.org The catalytic system often consists of a palladium precatalyst, a ligand such as Xantphos, and a base. organic-chemistry.org

The scope of palladium-catalyzed thiocarbonylation has been extended to include aryl, vinyl, and benzyl (B1604629) bromides using stoichiometric amounts of carbon monoxide generated from a solid precursor. nih.gov This method enhances the safety and practicality of using carbon monoxide in the laboratory. The choice of the catalytic system, typically a combination of a palladium salt and a specific ligand like Xantphos, is crucial for achieving high chemoselectivity. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of S-Aryl Thioester Analogs rsc.org

EntryAryl IodideAryl Sulfonyl HydrazideProductYield (%)
1Iodobenzenep-Tolylsulfonyl hydrazideS-p-Tolyl benzothioate95
22-Iodotoluenep-Tolylsulfonyl hydrazideS-p-Tolyl-2-methylbenzothioate74
33-Iodotoluenep-Tolylsulfonyl hydrazideS-p-Tolyl-3-methylbenzothioate88
41-Iodonaphthalenep-Tolylsulfonyl hydrazideS-p-Tolyl naphthothioate77
54-Iodobenzonitrilep-Tolylsulfonyl hydrazideS-p-Tolyl-4-cyanobenzothioate87

Indirect Synthetic Pathways and Precursor Chemistry

Indirect synthetic pathways involve the preparation of a precursor molecule that is subsequently converted to this compound or its analogs. These multi-step sequences can be advantageous when direct methods are not feasible or when specific substitution patterns are desired.

Tetrathiomolybdate-Mediated Transformations

Tetrathiomolybdates, such as benzyltriethylammonium tetrathiomolybdate (B108656), have been employed as efficient sulfur transfer reagents in the synthesis of thioesters from carboxylic acids. acs.org This method involves the activation of the carboxylic acid with triphenylphosphine (B44618) and N-bromosuccinimide to form an acyloxyphosphonium salt. This intermediate then reacts with the tetrathiomolybdate to generate a thioaroylate ion in situ, which can be subsequently alkylated with an electrophile like methyl iodide to furnish the corresponding S-methyl thioester. acs.org

Ring-Opening Reactions for Substituted Benzenecarbothioates

The ring-opening of cyclic precursors offers a strategic approach to the synthesis of substituted benzenecarbothioates. This method allows for the introduction of functionality onto the benzene (B151609) ring that might not be compatible with direct thioesterification methods.

One such strategy involves the tetrathiomolybdate-mediated ring opening of cyclic anhydrides. This reaction can produce aryl or benzyl thioesters, depending on the structure of the anhydride (B1165640) and the subsequent alkylating agent used. researchgate.net The regioselectivity of the ring opening is a key consideration in this approach.

Another potential, though less directly exemplified for benzenecarbothioates, is the ring-opening polymerization of benzo-fused thiolactones. While the primary products are polythioesters, controlled depolymerization or functionalization could potentially yield substituted benzenecarbothioate derivatives. cjps.org

Synthetic Routes from Isatoic Anhydrides

The synthesis of S-aryl 2-aminobenzenecarbothioates, which are structural analogs of this compound, can be effectively achieved through the ring-opening of isatoic anhydrides. thieme-connect.comresearchgate.net A key methodology involves a decarboxylative thioesterification process mediated by a sulfur transfer reagent, such as benzyl(triethyl)ammonium tetrathiomolybdate. thieme-connect.comresearchgate.net This approach is advantageous as it circumvents the need for malodorous thiols and often proceeds under mild reaction conditions. thieme-connect.com

The general mechanism involves the in situ generation of thiolate anions from organic disulfides in the presence of tetrathiomolybdate at ambient temperatures. thieme-connect.com These thiolate anions then act as nucleophiles, attacking the carbonyl group of the isatoic anhydride, which leads to the ring opening and subsequent formation of the corresponding S-alkyl or S-aryl 2-aminobenzenecarbothioate derivative. thieme-connect.comresearchgate.net The reaction is versatile, allowing for the synthesis of a range of thioester derivatives by varying the substituents on the isatoic anhydride and the organic disulfide used. thieme-connect.com

Detailed research findings for the synthesis of various S-Aryl and S-Alkyl 2-Aminobenzenecarbothioates are presented below. thieme-connect.com

Table 1: Synthesis of S-Aryl/S-Alkyl 2-Aminobenzenecarbothioates from Isatoic Anhydrides thieme-connect.com

This table summarizes the reaction of various substituted isatoic anhydrides with organic disulfides in the presence of benzyl(triethyl)ammonium tetrathiomolybdate in acetonitrile (B52724) at room temperature.

EntryIsatoic AnhydrideDisulfideProductTime (h)Yield (%)
1Isatoic anhydrideDiphenyl disulfideS-Phenyl 2-aminobenzenecarbothioate1878
2Isatoic anhydrideBis(4-methylphenyl) disulfideS-(4-Methylphenyl) 2-aminobenzenecarbothioate1885
3Isatoic anhydrideBis(4-methoxyphenyl) disulfideS-(4-Methoxyphenyl) 2-aminobenzenecarbothioate1881
4Isatoic anhydrideDibenzyl disulfideS-Benzyl 2-aminobenzenecarbothioate1875
56-Chloroisatoic anhydrideDiphenyl disulfideS-Phenyl 2-amino-5-chlorobenzenecarbothioate1865
66-Chloroisatoic anhydrideBis(4-chlorophenyl) disulfideS-(4-Chlorophenyl) 2-amino-5-chlorobenzenecarbothioate1861
76-Nitroisatoic anhydrideDiphenyl disulfideS-Phenyl 2-amino-5-nitrobenzenecarbothioate2455
85-Bromo-7-nitroisatoic anhydrideDiphenyl disulfideS-Phenyl 2-amino-4-bromo-6-nitrobenzenecarbothioate2451

Development of Green Chemistry Principles in this compound Synthesis

The development of synthetic routes for thioesters, including this compound, has increasingly focused on the incorporation of green chemistry principles to minimize environmental impact and enhance safety. These modern approaches prioritize waste prevention, energy efficiency, and the use of less hazardous substances.

Key green chemistry principles applied to thioester synthesis include:

Use of Safer Solvents: A significant advancement is the replacement of volatile and often toxic organic solvents with water. rsc.orgresearchgate.net The synthesis of thioesters has been efficiently performed in aqueous media, which is environmentally benign and reduces risks associated with flammable and hazardous solvents. rsc.orgresearchgate.netnih.gov For instance, the direct reaction of tertiary thioamides with alkyl halides proceeds in water in the presence of catalysts to give excellent yields of thioesters. rsc.orgresearchgate.net

Energy Efficiency and Use of Renewable Energy Sources: Traditional synthetic methods often require significant energy input for heating. Recent innovations utilize alternative energy sources like visible light to drive reactions under mild conditions. organic-chemistry.orgacs.orgnih.gov A notable development is a visible-light-driven method for thioester synthesis that proceeds without the need for an external photocatalyst. organic-chemistry.orgacs.orgacs.org In this method, thiobenzoic acids act as both a reactant and the light-absorbing species, leading to the formation of sulfur radicals that drive the reaction. organic-chemistry.orgacs.orgnih.gov This approach significantly reduces energy consumption and simplifies the reaction setup.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled. In the aqueous synthesis of thioesters from thioamides, catalytic amounts of reagents like sodium iodide (NaI), hexadecyltrimethylammonium bromide (HTAB), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are used to facilitate the reaction, thereby minimizing waste. rsc.orgresearchgate.net

The following table correlates specific green chemistry principles with advanced methodologies for thioester synthesis.

Table 2: Application of Green Chemistry Principles to Thioester Synthesis

Green Chemistry PrincipleSynthetic MethodologyDescription
Safer Solvents & Waste Prevention Synthesis in WaterThioesters are prepared from tertiary thioamides and alkyl halides in an aqueous medium, eliminating the need for hazardous organic solvents. rsc.orgresearchgate.net This method is eco-friendly and often results in high yields. researchgate.net
Energy Efficiency Visible-Light-Mediated SynthesisA photocatalyst-free method uses visible light to drive the synthesis of thioesters from thiobenzoic acids and thiols. organic-chemistry.orgacs.orgnih.gov This process operates under mild conditions, reducing energy requirements. organic-chemistry.org
Catalysis Use of Catalytic ReagentsInstead of stoichiometric reagents, catalytic amounts of substances like NaI and DABCO are used in the aqueous synthesis of thioesters, which increases atom economy and reduces chemical waste. rsc.orgresearchgate.net

Mechanistic and Kinetic Investigations of S Methyl Benzenecarbothioate Reactivity

Nucleophilic Reactivity of the Thioester Moiety

The thioester linkage in S-Methyl benzenecarbothioate is a key determinant of its chemical behavior, rendering the carbonyl carbon susceptible to attack by a variety of nucleophiles. The reactivity of the thioester is influenced by the stability of the resulting methanethiolate (B1210775) leaving group.

Hydrolytic Pathways and Stability Considerations

Thioesters, including this compound, are known to undergo hydrolysis to yield a carboxylic acid and a thiol. This process can be catalyzed by either acid or base.

Under basic conditions , the hydrolysis of thioesters generally proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the expulsion of the methanethiolate anion, a relatively good leaving group, to furnish the benzoate (B1203000) and methanethiol. The rate of this reaction is dependent on the concentration of the hydroxide ion.

Acid-catalyzed hydrolysis of thioesters involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer and elimination of methanethiol, the corresponding carboxylic acid is generated.

The stability of this compound towards hydrolysis is a critical factor in its application in synthesis. While generally more stable than their corresponding acid chlorides, thioesters are more susceptible to hydrolysis than their oxygen-containing ester counterparts. This is attributed to the lower resonance stabilization of the thioester linkage compared to the ester linkage and the better leaving group ability of the thiolate anion.

Table 1: General Comparison of Hydrolysis Rates

Compound Type Relative Rate of Hydrolysis
Acyl Chloride Very Fast
Thioester Moderate
Ester Slow

Acyl Transfer Reactions

This compound is an effective acylating agent, capable of transferring its benzoyl group to a range of nucleophiles. These acyl transfer reactions are fundamental in the formation of amides, esters, and other carbonyl derivatives.

Aminolysis , the reaction with amines, is a prominent example of acyl transfer. The reaction proceeds through a nucleophilic attack of the amine on the thioester carbonyl, forming a zwitterionic tetrahedral intermediate. This intermediate can then collapse to yield the corresponding benzamide and methanethiol. The kinetics of aminolysis are influenced by the basicity and steric hindrance of the amine nucleophile.

Alcoholysis , the reaction with alcohols, results in the formation of the corresponding benzoate ester. This transesterification is typically slower than aminolysis and may require catalysis, often by an acid or a base, to proceed at a reasonable rate.

Reactions with Carbonyl Compounds

While less common than their use in acyl transfer reactions, thioesters like this compound can, in principle, participate in reactions with other carbonyl compounds, such as in enolate chemistry. Acting as an electrophilic acylating agent, this compound could potentially react with enolates derived from ketones, esters, or other carbonyl compounds to form β-dicarbonyl compounds. However, specific examples and detailed mechanistic studies of such reactions involving this compound are not extensively documented in the literature.

Radical Processes and Deoxygenation Reactions

The thioester functionality of this compound also enables its participation in radical reactions, most notably in deoxygenation processes.

Barton–McCombie Type Deoxygenations Involving Thiocarbonyl Derivatives

The Barton-McCombie deoxygenation is a powerful method for the removal of a hydroxyl group from an alcohol. organic-chemistry.orgchem-station.comwikipedia.org The reaction proceeds via a radical mechanism and involves the conversion of the alcohol into a thiocarbonyl derivative, which then undergoes reductive cleavage. While xanthates are commonly employed, other thiocarbonyl compounds can also serve as precursors.

In a typical Barton-McCombie reaction, the alcohol is first converted to a thiocarbonyl derivative, such as a thionoester or a xanthate. organic-chemistry.org This derivative then reacts with a radical initiator, commonly azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most frequently tributyltin hydride (Bu₃SnH). The tributyltin radical attacks the sulfur atom of the thiocarbonyl group, leading to the formation of a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from tributyltin hydride to yield the deoxygenated product and regenerate the tributyltin radical, thus propagating the radical chain.

While direct use of this compound as the thiocarbonyl precursor in a classical Barton-McCombie deoxygenation is not the standard approach (as it is a thioester, not a thionoester), the underlying principles of radical generation from thiocarbonyl compounds are relevant. The formation of a benzoylthiyl radical could be envisioned under specific radical conditions.

Alternative Radical-Mediated Transformations

Beyond deoxygenation, the potential for this compound to engage in other radical-mediated transformations exists, although it is less explored. The generation of a benzoyl radical or a methylthiyl radical from this precursor could, in principle, allow for its participation in various radical addition and cyclization reactions. For instance, the addition of a methylthiyl radical to an alkene or alkyne could initiate a cascade of radical reactions, leading to the formation of more complex molecular architectures. However, detailed studies on such alternative radical pathways involving this compound are limited.

Electrophilic Aromatic Substitution on the Phenyl Ring in this compound Systems

The phenyl ring of this compound, akin to other substituted benzene (B151609) derivatives, can undergo electrophilic aromatic substitution (EAS). In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. The reactivity of the ring and the regioselectivity of the substitution are significantly influenced by the nature of the substituent already present on the ring. In the case of this compound, the key substituent is the S-methyl thiocarboxy group (-C(=O)SMe).

The S-methyl thiocarboxy group is categorized as a deactivating, meta-directing group. This directive effect is a consequence of both inductive and resonance effects. The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a partial positive charge on the carbonyl carbon, which in turn withdraws electron density from the phenyl ring through the sulfur atom. This withdrawal of electron density, known as a negative inductive effect (-I), deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.

The resonance effect further explains the meta-directing nature of the S-methyl thiocarboxy group. When considering the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack, it becomes evident why the meta position is favored.

For attacks at the ortho and para positions, one of the resonance structures places the positive charge on the carbon atom directly bonded to the S-methyl thiocarboxy group. This is a highly unfavorable arrangement as the electron-withdrawing nature of the carbonyl group would further destabilize an adjacent positive charge.

In contrast, when the electrophile attacks the meta position, the resulting positive charge in the sigma complex is never located on the carbon atom directly attached to the substituent. This means that the intermediate for meta substitution is less destabilized than the intermediates for ortho and para substitution. Consequently, the activation energy for the meta pathway is lower, leading to the meta-substituted product being the major isomer.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively reported in publicly available literature, the principles of physical organic chemistry allow for reliable predictions of its reactivity. The following sections detail the expected outcomes for common electrophilic aromatic substitution reactions based on the behavior of analogous compounds, such as methyl benzoate, which also possesses a deactivating, meta-directing carbonyl-containing group.

Nitration

The nitration of this compound is expected to yield S-methyl 3-nitrobenzenecarbothioate as the primary product. This reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The deactivating nature of the S-methyl thiocarboxy group necessitates relatively harsh reaction conditions to achieve a reasonable reaction rate.

Hypothetical Reaction Data for the Nitration of this compound

ElectrophileReagentsMajor ProductMinor ProductsHypothetical Yield
NO₂⁺HNO₃, H₂SO₄S-methyl 3-nitrobenzenecarbothioateS-methyl 2-nitrobenzenecarbothioate, S-methyl 4-nitrobenzenecarbothioate~75-85% (meta)

Halogenation

Halogenation of this compound, for instance with bromine (Br₂) or chlorine (Cl₂), would require the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The Lewis acid polarizes the halogen-halogen bond, creating a stronger electrophile. The substitution is predicted to occur predominantly at the meta position to yield S-methyl 3-bromobenzenecarbothioate or S-methyl 3-chlorobenzenecarbothioate.

Hypothetical Reaction Data for the Bromination of this compound

ElectrophileReagentsMajor ProductMinor ProductsHypothetical Yield
Br⁺Br₂, FeBr₃S-methyl 3-bromobenzenecarbothioateS-methyl 2-bromobenzenecarbothioate, S-methyl 4-bromobenzenecarbothioate~60-70% (meta)

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. Due to the strong deactivating effect of the S-methyl thiocarboxy group, Friedel-Crafts reactions are generally difficult to perform on this compound. The deactivated ring is often not nucleophilic enough to attack the acylium ion intermediate. If the reaction were to proceed under forcing conditions, the substitution would be expected at the meta position.

Predicted Outcome for the Friedel-Crafts Acylation of this compound

ElectrophileReagentsExpected Major ProductPredicted Reactivity
R-C=O⁺RCOCl, AlCl₃S-methyl 3-acylbenzenecarbothioateVery low to no reaction

Advanced Spectroscopic and Structural Characterization of S Methyl Benzenecarbothioate Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical structure of S-Methyl benzenecarbothioate by analyzing the magnetic properties of its atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the S-methyl group.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.3 and 8.1 ppm. This complexity arises from the spin-spin coupling between adjacent protons on the benzene ring. The specific chemical shifts and coupling patterns can reveal the substitution pattern on the ring. The protons ortho to the carbothioate group are generally the most deshielded due to the electron-withdrawing nature of the carbonyl group.

The S-methyl group gives rise to a sharp singlet in the upfield region, typically around 2.4-2.6 ppm. The integration of this signal corresponds to the three protons of the methyl group, confirming its presence.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
Aromatic (ortho)~7.9-8.1Multiplet
Aromatic (meta, para)~7.3-7.6Multiplet
S-Methyl~2.4-2.6Singlet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable insights into the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The carbonyl carbon of the thioester group is the most downfield signal, typically appearing in the range of 190-200 ppm. The aromatic carbons exhibit signals between approximately 127 and 137 ppm. The ipso-carbon, directly attached to the carbothioate group, is often found at the lower end of this range, while the other aromatic carbons resonate at slightly different frequencies depending on their position relative to the substituent. The carbon of the S-methyl group appears significantly upfield, usually in the range of 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
C=O (Carbonyl)~190-200
C (Aromatic, ipso)~135-137
CH (Aromatic)~127-134
S-CH₃ (Methyl)~15-20

Note: Predicted values are based on typical chemical shift ranges and computational models.

While ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques are employed to investigate the conformational preferences and dynamic processes within this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, helping to determine the preferred orientation of the S-methyl group relative to the benzene ring.

Furthermore, variable temperature NMR studies can be utilized to probe the rotational barrier around the C(O)-S bond. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with different conformational isomers. These studies can reveal whether the molecule exists predominantly in a single conformation or as a mixture of interconverting conformers in solution.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound are characterized by several key vibrational modes that are indicative of its structure.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the thioester group. This band typically appears in the region of 1660-1690 cm⁻¹. The exact position is influenced by the electronic effects of the phenyl ring and the sulfur atom.

Other characteristic vibrational modes include:

Aromatic C-H stretching: These vibrations give rise to sharp bands typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the S-methyl group are found in the region of 2900-3000 cm⁻¹.

Aromatic C=C stretching: These modes result in several bands in the 1450-1600 cm⁻¹ region.

C-S stretching: The stretching vibration of the carbon-sulfur single bond is typically weaker and appears in the fingerprint region, often between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often particularly strong and well-resolved, providing detailed information about the substitution pattern.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)
Aromatic C-H Stretch>3000MediumMedium
Aliphatic C-H Stretch2900-3000MediumMedium
C=O Stretch1660-1690StrongMedium
Aromatic C=C Stretch1450-1600Medium-StrongStrong
C-S Stretch600-800Weak-MediumMedium

Infrared spectroscopy can be a sensitive probe for conformational isomerism in this compound. The molecule can potentially exist in different rotational isomers (conformers) due to rotation around the C(aryl)-C(O) and C(O)-S bonds. These different conformers can have slightly different vibrational frequencies, particularly for the C=O stretching mode and other vibrations involving the thioester linkage.

By carefully analyzing the IR spectrum, especially in different physical states (e.g., gas, liquid, solid) or at different temperatures, it may be possible to identify the presence of multiple conformers. For instance, the appearance of shoulder peaks or split bands in the C=O stretching region could indicate the co-existence of more than one stable conformation. Computational studies are often used in conjunction with experimental IR data to assign specific vibrational bands to particular conformers and to estimate their relative energies and populations.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Despite a thorough review of publicly available scientific literature, a solved single-crystal X-ray diffraction structure for this compound could not be located. Therefore, the detailed experimental data required for a comprehensive analysis of its solid-state structure is not available at this time. The following subsections outline the type of information that would be derived from such an analysis.

An X-ray crystallographic analysis of this compound would provide precise measurements of all bond lengths and angles within the molecule. This would include the C-S and C=O bond lengths of the thioester group, the C-C bond lengths of the benzene ring, and the C-S-C bond angle. This data would be invaluable for understanding the electronic and steric effects of the thioester group on the phenyl ring. Furthermore, it would allow for a detailed comparison with the geometries of related compounds, such as methyl benzoate (B1203000) and other thioesters, providing insight into the structural impact of substituting an oxygen atom with a sulfur atom in the ester functionality.

Mass Spectrometry for Fragmentation Pathways and Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electron ionization mass spectrometry (EI-MS) provides critical information regarding its molecular weight and fragmentation pattern, which aids in its structural elucidation.

The mass spectrum of this compound is characterized by the presence of a distinct molecular ion peak (M⁺) and several key fragment ions. The molecular ion peak confirms the molecular weight of the compound. nist.govnih.gov The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure.

The analysis of the mass spectrum of this compound, as provided by the NIST Mass Spectrometry Data Center, reveals a molecular ion peak at a mass-to-charge ratio (m/z) of 152, which corresponds to the molecular weight of the compound (C₈H₈OS). nist.govnih.gov The most abundant fragment ion, which is designated as the base peak, is observed at m/z 105. nih.govnih.gov

A plausible fragmentation pathway for this compound under electron ionization is initiated by the loss of the methylthio radical (•SCH₃) from the molecular ion to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This fragment is particularly stable due to the delocalization of the positive charge over the benzene ring and the carbonyl group. The benzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to produce the phenyl cation ([C₆H₅]⁺) at m/z 77. Another significant fragment is observed at m/z 51, which can be formed from the fragmentation of the phenyl cation.

The key fragmentation data is summarized in the table below.

m/zProposed Fragment IonFormula
152Molecular Ion[C₈H₈OS]⁺
105Benzoyl cation (Base Peak)[C₇H₅O]⁺
77Phenyl cation[C₆H₅]⁺
51C₄H₃⁺ fragment[C₄H₃]⁺

Computational and Theoretical Studies on S Methyl Benzenecarbothioate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of S-Methyl benzenecarbothioate. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. For this compound, DFT calculations can elucidate various electronic properties.

DFT studies on similar aromatic thioesters have been performed using various functionals, such as B3LYP, with basis sets like 6-31G(d) to optimize the molecular geometry and calculate electronic properties. These calculations provide information on the distribution of electron density, molecular orbitals, and electrostatic potential.

Key Electronic Properties from DFT:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in determining the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's stability and its tendency to undergo electronic transitions. For aromatic thioesters, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the thioester group, while the LUMO is often a π*-orbital.

Electron Density Distribution: DFT can map the electron density, revealing the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen and sulfur atoms are expected to be electron-rich, while the carbonyl carbon is electron-deficient.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses provide a quantitative measure of the partial charges on each atom, which is useful for understanding intermolecular interactions and reaction mechanisms.

Interactive Data Table: Calculated Electronic Properties of this compound (Exemplary Data)

PropertyValue (Exemplary)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
Mulliken Charge on C=O+0.45 e
Mulliken Charge on S-0.15 e

Note: The data in this table is exemplary and based on typical values for similar aromatic thioesters. Actual values would require specific DFT calculations for this compound.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties and reactivity, albeit at a higher computational cost than DFT.

For this compound, ab initio calculations can be used to:

Determine Accurate Geometries: High-level ab initio methods can predict bond lengths, bond angles, and dihedral angles with great accuracy.

Calculate Vibrational Frequencies: These calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

Predict Thermochemical Properties: Enthalpies of formation, Gibbs free energies, and other thermodynamic properties can be calculated to understand the stability and energetics of the molecule.

Investigate Reaction Pathways: Ab initio methods can be used to map out the potential energy surface for chemical reactions, identifying transition states and calculating activation energies.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the S-methyl group and its rotation relative to the benzoyl group in this compound means that the molecule can exist in different conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) can be generated by systematically varying the key dihedral angles of the molecule and calculating the energy at each point using quantum chemical methods. For this compound, the most important dihedral angle is the one defining the orientation of the S-methyl group with respect to the plane of the benzene ring.

Studies on similar aromatic esters and thioesters have shown that the planar conformations, where the ester or thioester group is coplanar with the aromatic ring, are generally the most stable due to favorable conjugation. The rotation of the S-methyl group would lead to different conformers, and the PES would reveal the global minimum energy conformation and any local minima.

Interactive Data Table: Relative Energies of this compound Conformers (Hypothetical Data)

ConformationDihedral Angle (C-C-S-C)Relative Energy (kcal/mol)
Planar (anti-periplanar)180°0.0
Skew90°3.5
Planar (syn-periplanar)1.2

Note: This data is hypothetical and serves to illustrate the expected trend in relative energies for different conformers.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The calculated chemical shifts for this compound can be compared to experimental values to confirm its structure.

Vibrational Spectroscopy (IR and Raman): As mentioned earlier, DFT and ab initio calculations can predict the vibrational frequencies of this compound. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted spectra can be compared with experimental IR and Raman spectra to assign the observed vibrational modes to specific molecular motions.

Interactive Data Table: Comparison of Calculated and Experimental Spectroscopic Data (Illustrative)

Spectroscopic ParameterCalculated Value (Illustrative)Experimental Value (Typical)
¹³C NMR (C=O)192.5 ppm190-195 ppm
¹H NMR (S-CH₃)2.4 ppm2.3-2.5 ppm
IR Frequency (C=O stretch)1680 cm⁻¹1660-1690 cm⁻¹
IR Frequency (C-S stretch)710 cm⁻¹690-720 cm⁻¹

Note: The calculated values are illustrative and would need to be obtained from specific quantum chemical calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways on a potential energy surface, chemists can identify the transition states, intermediates, and products of a reaction.

A common reaction for thioesters is hydrolysis. Computational studies on the hydrolysis of thioesters can be performed to determine the reaction mechanism, which can proceed through either an acid-catalyzed or a base-catalyzed pathway. These studies would involve calculating the structures and energies of the reactants, transition states, and products for each step of the proposed mechanism.

For example, in a base-catalyzed hydrolysis, the computational model would trace the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of this compound, the formation of a tetrahedral intermediate, and the subsequent departure of the methanethiolate (B1210775) leaving group. The calculated activation energies for each step would reveal the rate-determining step of the reaction.

Applications of S Methyl Benzenecarbothioate in Synthetic Chemistry and Materials Science

Role as a Key Synthon in Advanced Organic Synthesis

Thioesters, including S-Methyl benzenecarbothioate, are recognized as excellent building blocks for synthesizing a wide array of organic functional groups such as ketones, aldehydes, and other carboxylic acid derivatives. researchgate.net Their multifaceted reactivity is leveraged in several key synthetic strategies. researchgate.net

Asymmetric conjugate addition is a powerful method for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of enantioenriched molecules. libretexts.org Thioesters are effective substrates in these reactions. For instance, the copper-catalyzed asymmetric conjugate addition of Grignard reagents to α,β-unsaturated thioesters has been achieved with high enantioselectivity using chiral ligands like Josiphos. libretexts.org This methodology allows for the formation of chiral centers with precise stereochemical control.

The general principle involves the reaction of an organometallic reagent with an α,β-unsaturated thioester in the presence of a chiral catalyst, typically a metal complex with a chiral ligand.

Table 1: Example of Asymmetric Conjugate Addition to an α,β-Unsaturated Thioester

Entry R Group Catalyst/Ligand Enantioselectivity (% ee)
1 Ethyl Cu(I)/Josiphos 96%
2 Propyl Cu(I)/Josiphos 94%

This table is a representative example based on findings for similar reactions. libretexts.org

This compound can participate as a precursor to nucleophiles or as an electrophile in fundamental carbon-carbon bond-forming reactions like Aldol and Michael additions. The Michael reaction, specifically, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comyoutube.com Enolates derived from thioesters can act as Michael donors. masterorganicchemistry.com

The sulfa-Michael addition, a variant where a thiol is added to an electrophilic olefin, is a prominent strategy for creating chiral sulfur-containing compounds. pkusz.edu.cn While not directly involving the thioester carbonyl, this reaction highlights the importance of sulfur-based nucleophiles in conjugate additions. The development of N-heterocyclic carbene (NHC) organocatalysts has enabled highly enantioselective sulfa-Michael additions, broadening the scope of these transformations. pkusz.edu.cn

The key steps in a Michael reaction are:

Formation of a nucleophile (e.g., an enolate). masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of an α,β-unsaturated system. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

A convergent and highly stereoselective synthesis of functionalized vinylmetals and S-vinyl benzenecarbothioates has been developed utilizing low-temperature [4+3] cycloaddition reactions. nih.gov This method allows for the creation of complex molecular architectures with high precision. In this process, the reactivity of carbocations is carefully controlled at low temperatures (e.g., -95 °C) to favor the cycloaddition pathway over conventional electrophilic substitution. nih.gov This protocol has been successfully applied to produce enantiomerically pure 8-oxabicyclo[3.2.1]oct-6-en-3-ones, which are precursors to the target vinyl compounds. nih.gov The high regio- and stereoselectivity observed are attributed to the low-temperature conditions and the specific design of the chiral auxiliaries used in the synthesis. nih.gov

Catalytic Applications in Organic Transformations

The distinct electronic and steric properties of the thioester group allow this compound and related compounds to be employed in various catalytic transformations, both as substrates and as components of catalytic systems.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. One application is in photocatalytic phosphine-mediated thioesterification, which allows for the synthesis of thioesters from carboxylic acids and disulfides under mild conditions. researchgate.net This method represents an efficient way to prepare compounds like this compound. The reaction mechanism often involves the generation of radical intermediates facilitated by a photoredox catalyst, leading to the formation of the C–S bond. researchgate.net

Thioesters are valuable substrates in the development of new catalytic reactions. Their unique reactivity has been exploited in various metal-catalyzed transformations. researchgate.net

Key Developments:

Catalytic Hydrogenation: An unprecedented catalytic hydrogenation of thioesters to form alcohols and thiols has been developed using an acridine-based ruthenium pincer complex. acs.orgnih.gov This system shows excellent functional group tolerance and is not deactivated by the thiol product, which is a common issue in hydrogenation catalysis. acs.orgnih.gov

Decarbonylation: Heterogeneous catalysts, such as nickel or palladium nanoparticles supported on ceria (CeO₂) or hydroxyapatite, have been successfully used for the decarbonylation of aryl thioesters to produce thioethers. chemrxiv.org The proposed mechanism involves the oxidative addition of the thioester's C(carbonyl)–S bond to the metal catalyst, followed by CO extrusion and reductive elimination. chemrxiv.org

Thiol-Thioester Exchange: Selenol-based catalysts have been investigated for their ability to promote thiol-thioester exchanges, a crucial step in processes like Native Chemical Ligation for protein synthesis. nih.gov These catalysts facilitate the exchange reaction by operating efficiently at mildly acidic pH where traditional thiol-based catalysis can be slow. nih.gov

Table 2: Overview of Catalytic Systems Utilizing Thioesters

Catalytic Transformation Catalyst System Substrate Product(s) Reference
Hydrogenation Ruthenium acridine (B1665455) pincer complex Thioester Alcohol and Thiol acs.orgnih.gov
Decarbonylation Ni or Pd nanoparticles on CeO₂/HAP Aryl thioester Thioether chemrxiv.org

Precursors for Polymer and Material Chemistry

The utility of this compound in materials science stems from its thioester functional group. This group can participate in various polymerization reactions, leading to the formation of polymers with tailored characteristics.

Monomer Synthesis for Polythionoesters

While this compound itself is not directly polymerized in most common schemes, it is a key model compound and potential building block for monomers used in the synthesis of polythionoesters. Polythionoesters are a class of polymers where a sulfur atom replaces the oxygen atom in the ester linkage's carbonyl group. This substitution significantly alters the polymer's properties.

The synthesis of polythionoesters often involves the polymerization of monomers that contain a thionoester functional group. One conceptual pathway involves the conversion of compounds like this compound into bifunctional monomers suitable for polymerization. For instance, derivatives of benzenecarbothioic acid could be functionalized with polymerizable groups.

A more common and established method for creating polymers with thioester backbones, which share similarities with polythionoesters, is through the radical ring-opening polymerization of thionolactones. This approach allows for the generation of polymers with thioester-containing backbones. This strategy is compatible with reversible addition-fragmentation chain transfer (RAFT) polymerization, enabling the synthesis of well-defined block polymers. scribd.com The resulting copolymers are notable for their degradability under hydrolytic conditions and in the presence of cysteine through transthioesterification. scribd.com

The following table summarizes key aspects of monomer synthesis for thioester-containing polymers, drawing parallels to the structural features of this compound.

Monomer TypePolymerization MethodKey Features of Resulting PolymerRelevance of this compound Structure
ThionolactonesRadical Ring-Opening PolymerizationThioester-containing backbone, degradabilityThe thioester group is a core component.
Dithiols and Diacyl ChloridesPolycondensationAlternating thioester linkagesThe aromatic thioester structure provides a model for the repeating units.

Structure-Property Relationships in Derived Thioester-Containing Materials

The inclusion of the thioester linkage, as found in polymers derived from this compound analogues, has a profound impact on the material's properties. The substitution of oxygen with sulfur in the polymer backbone introduces changes in bond lengths, angles, and polarity, which in turn affect the macroscopic properties of the material.

Thermal and Mechanical Properties: Theoretical studies on aromatic polythionoesters have predicted their structures and properties. nih.gov For instance, the replacement of oxygen with sulfur can influence the polymer's configurational entropy and characteristic ratio. nih.gov This can lead to materials with increased rigidity. nih.gov For example, poly(ethylene thionoterephthalate) (PET[S2]) is predicted to have different mechanical properties compared to its polyester (B1180765) analog, polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov The Young's moduli in different directions for the crystal structure of PET[S2] have been computationally estimated, suggesting anisotropic mechanical behavior. nih.gov

Degradability: A key feature of polymers containing thioester linkages is their susceptibility to degradation. These polymers can be broken down under hydrolytic conditions and through transthioesterification reactions, for example, with cysteine. scribd.com This inherent degradability makes them attractive for biomedical applications where controlled degradation is desirable. The thioester unit can lead to polymers with lower glass transition temperatures (Tg) and enhanced thermal and photodegradability. cjps.org

The table below outlines the key structure-property relationships in thioester-containing polymers.

PropertyInfluence of Thioester GroupResearch Findings
Mechanical Properties Increased rigidity due to altered bond geometry.Theoretical calculations predict distinct Young's moduli for polythionoesters compared to polyesters. nih.gov
Thermal Stability Generally lower thermal stability compared to esters.The thioester linkage can be a point of thermal degradation. cjps.org
Degradability Susceptible to hydrolysis and transthioesterification.Copolymers with thioester backbones readily degrade under hydrolytic conditions and in the presence of cysteine. scribd.com
Glass Transition Temperature (Tg) The thioester unit can lower the Tg of the polymer.The introduction of thioester units has been shown to result in polymers with a lower Tg. cjps.org

Future Research Directions and Emerging Paradigms for S Methyl Benzenecarbothioate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thioesters, including S-Methyl benzenecarbothioate, has historically relied on methods that are often not aligned with the principles of green chemistry. Future research will undoubtedly focus on developing more sustainable, efficient, and atom-economical synthetic routes.

Key areas of development include:

Photocatalysis and Organocatalysis: Moving away from transition-metal catalysts, which can be costly and pose toxicity concerns, represents a significant frontier. nsf.gov Visible-light-mediated, metal-free organocatalytic methods offer a promising alternative, utilizing simple organic molecules to promote the formation of this compound from readily available precursors like benzoic acid derivatives and a methylthiol source. nsf.gov These reactions can often be performed under mild conditions, reducing energy consumption. acs.orgnih.gov Another sustainable approach involves the use of an electron donor-acceptor (EDA) complex under visible light, which avoids the need for external photocatalysts and oxidants entirely. rsc.org

Flow Chemistry and Biocatalysis: Continuous-flow synthesis provides enhanced safety, scalability, and control over reaction parameters compared to batch processes. nih.govtcichemicals.com Integrating enzymatic catalysis within microreactors could enable the highly selective synthesis of this compound under mild, aqueous conditions, significantly improving the environmental footprint of the process. mdpi.com

Alternative Reagents and Solvents: Research into replacing hazardous reagents and volatile organic solvents is paramount. This includes developing direct reductive cross-coupling reactions between carboxylic acids and thiols under palladium catalysis, which improves atom economy. rsc.org Furthermore, conducting syntheses in greener solvents, such as water or cyclopentanone, or under solvent-free conditions, will be a critical goal. rsc.orgwikipedia.org

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods

ParameterConventional Methods (e.g., Acyl Chloride Route)Emerging Sustainable Methods
CatalystOften stoichiometric reagents or heavy metalsOrganocatalysts, photocatalysts, enzymes, or no catalyst (EDA) nsf.govrsc.orgmdpi.com
Energy InputOften requires heatingVisible light, ambient temperature nsf.govacs.org
SolventsVolatile organic compounds (VOCs)Water, green solvents, or solvent-free rsc.org
ByproductsStoichiometric salt waste (e.g., NaCl)Minimal byproducts (e.g., water) nih.gov
ProcessBatch processingContinuous flow mdpi.comyoutube.com

Exploration of Undiscovered Reactivity Profiles and Catalytic Functions

Beyond its role as a simple benzoylating agent, the unique electronic properties of the thioester linkage in this compound suggest a richer and more complex reactivity profile. Future research should aim to uncover and harness these latent capabilities.

Transition-Metal Catalysis: this compound can serve as a versatile substrate in cross-coupling reactions. For instance, palladium- or nickel-catalyzed decarbonylative C–S coupling could transform it into methyl phenyl sulfide, using the thioester as a leaving group. nih.govacs.org Conversely, it could act as a benzoyl source in novel coupling reactions. Research into palladium-catalyzed thiocarbonylation, where the thioester moiety is transferred to other molecules, opens a pathway to complex molecular architectures. organic-chemistry.orgrsc.org

Organocatalysis: The thioester group can influence the acidity of adjacent protons, allowing this compound derivatives to act as enolate precursors in organocatalyzed stereoselective reactions. figshare.com This could lead to the synthesis of complex chiral molecules. The electrophilic nature of the carbonyl carbon can also be harnessed in nucleophilic addition reactions catalyzed by small organic molecules. nih.govacs.org

Radical Chemistry: The C–S bond in this compound could be homolytically cleaved under specific conditions to generate benzoyl and methylthiyl radicals. Exploring the trapping of these radical intermediates could lead to novel C–C and C–S bond-forming reactions that are inaccessible through traditional two-electron pathways.

Integration with Automated Synthesis and High-Throughput Screening

The convergence of chemical synthesis with robotics and data science presents a transformative opportunity for accelerating the discovery of new applications for this compound.

Automated Synthesis Platforms: Utilizing automated liquid handling robotics, libraries of this compound derivatives can be synthesized in parallel on a microscale. nih.gov These platforms can systematically vary substituents on the benzene (B151609) ring to create a diverse set of compounds for screening. bohrium.com This approach drastically reduces the time and resources required for library generation compared to manual synthesis. nih.gov

High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened for desired properties using HTS techniques. For example, by integrating synthesis with mass spectrometry-based assays like Desorption Electrospray Ionization (DESI-MS), thousands of reactions or bioassays can be analyzed per day. nih.govresearchgate.net This could be used to identify novel catalysts where this compound or its derivatives play a key role, or to discover new biologically active molecules. acs.org This synergy allows for the rapid exploration of structure-activity relationships, guiding the design of next-generation compounds. researchgate.net

Advanced In-situ Spectroscopic Monitoring of this compound Reactions

A deep mechanistic understanding of how this compound forms and reacts is crucial for optimizing existing processes and discovering new transformations. In-situ and operando spectroscopy, which monitor reactions in real-time under actual process conditions, are powerful tools for gaining these insights. wikipedia.orghideninc.com

Reaction Kinetics and Mechanism: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products as a reaction unfolds. spectroscopyonline.comrsc.org This data allows for the precise determination of reaction kinetics and helps elucidate complex reaction mechanisms. For example, operando IR spectroscopy could be used to observe the formation of catalytic intermediates on a surface during a heterogeneous catalytic reaction involving this compound. ornl.gov

Process Optimization: By providing real-time feedback on the state of a reaction, in-situ monitoring enables rapid process optimization. spectroscopyonline.com Parameters such as temperature, pressure, and reactant concentration can be adjusted dynamically to maximize yield and minimize byproduct formation. This is particularly valuable in flow chemistry setups, where steady-state conditions can be monitored and maintained.

Table 2: In-situ Spectroscopic Techniques for Reaction Analysis

TechniqueInformation GainedApplication for this compound
Infrared (IR) SpectroscopyMonitors changes in functional groups (e.g., C=O, C-S) ornl.govTracking the conversion of a carboxylic acid to the thioester; observing intermediates in acylation reactions.
Raman SpectroscopySensitive to non-polar bonds and symmetric vibrations; good for aqueous systems hidenanalytical.comMonitoring reactions in aqueous media; studying catalyst structure under reaction conditions.
NMR SpectroscopyProvides detailed structural information on soluble species rsc.orgElucidating the structure of transient intermediates; quantifying isomeric ratios in real-time.
UV-Vis SpectroscopyTracks changes in chromophores and concentration of UV-active speciesFollowing the progress of photocatalytic reactions or reactions involving colored intermediates.

Computational Design of this compound Derivatives for Targeted Chemical Applications

Computational chemistry and molecular modeling offer the ability to predict the properties and reactivity of molecules before they are ever synthesized, providing a rational design-based approach to chemical discovery.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reaction pathways, and transition states for reactions involving this compound. imist.ma This allows researchers to predict its reactivity, regioselectivity, and stereoselectivity. For example, DFT could be used to calculate the energy barrier for its reaction with various nucleophiles, guiding the selection of optimal reaction conditions or predicting its efficacy as a benzoylating agent.

Molecular Docking and Pharmacophore Modeling: For biological applications, molecular docking can be used to predict how derivatives of this compound might bind to the active site of a target enzyme. nih.gov By analyzing the binding modes and interactions of known thioester-based inhibitors, computational models can identify key structural features (pharmacophores) required for activity. nih.govresearchgate.net This in silico screening approach can prioritize which derivatives to synthesize, saving significant time and resources in the search for new therapeutic agents. nih.gov For example, derivatives could be designed to target enzymes where a thioester moiety is known to be important for binding, such as certain proteases or fatty acid synthases. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for S-methyl benzenecarbothioate, and how can researchers optimize reaction conditions?

this compound is synthesized via nucleophilic substitution or esterification. A validated method involves reacting benzoyl chloride with methylthiol derivatives under controlled conditions. For example, phenylmethanethiol reacts with benzoyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions . Optimization includes adjusting stoichiometry, using catalysts (e.g., pyridine to absorb HCl), and monitoring reaction progress via TLC or HPLC. Purity is enhanced through recrystallization or column chromatography.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm molecular structure (e.g., aromatic protons at δ 7.2–8.1 ppm, methylthio group at δ 2.1–2.3 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 254.35 for C₉H₆N₂OS₃) .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) .
  • Elemental analysis : Confirms C, H, N, S composition within ±0.3% deviation .

Q. What safety protocols are essential when handling this compound?

  • Engineering controls : Use fume hoods to limit inhalation exposure .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste management : Decontaminate spills with activated carbon and dispose as hazardous waste .
  • Emergency measures : Immediate shower/eye wash if exposed, and monitor airborne concentrations with gas detectors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting or MS fragmentation) may arise from impurities, tautomerism, or stereochemical effects. Strategies include:

  • Cross-validation : Compare data with computational predictions (e.g., DFT for NMR chemical shifts) .
  • Isotopic labeling : Use deuterated analogs to confirm peak assignments .
  • Advanced techniques : Employ 2D NMR (COSY, HSQC) or X-ray crystallography for ambiguous cases .

Q. What mechanistic insights govern the reactivity of this compound in metal coordination chemistry?

The thiocarbonyl group acts as a soft Lewis base, coordinating to transition metals (e.g., Mn²⁺, Cu²⁺) to form complexes. Reaction pathways depend on solvent polarity and metal electronegativity. For example:

  • In ethanol, MnCl₂·4H₂O forms octahedral complexes via sulfur lone-pair donation .
  • Kinetic studies (stopped-flow UV-Vis) reveal pseudo-first-order dependence on metal concentration .

Q. How can computational modeling predict the thermodynamic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

  • Boiling point : 393.3°C (aligned with experimental data) .
  • LogP : 2.76, indicating moderate lipophilicity .
  • Reaction thermodynamics : Gibbs free energy (ΔG) for hydrolysis or oxidation reactions .

Q. What methodologies are used to measure vapor pressure and solubility of this compound?

  • Vapor pressure : Employ static or dynamic gravimetric methods at 20–25°C (reported as 0–0 Pa, suggesting low volatility) .
  • Solubility : Use shake-flask HPLC with solvents of varying polarity (e.g., logS in water: -3.2; in DMSO: 1.8) .

Q. How to design a systematic review on the biological applications of this compound derivatives?

Follow PRISMA guidelines:

  • Search strategy : Use SciFinder and Web of Science with keywords (e.g., "thiadiazole derivatives," "thiocarboxylates") and Boolean operators .
  • Inclusion criteria : Focus on peer-reviewed studies with in vitro/in vivo bioactivity data .
  • Meta-analysis : Statistically synthesize EC₅₀ values or toxicity thresholds using R or Python .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Methyl benzenecarbothioate
Reactant of Route 2
Reactant of Route 2
S-Methyl benzenecarbothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.